N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Antiviral Drug Design

Generic thiazolide substitution introduces critical risk to antiviral SAR programs. This alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide lacks the 2-hydroxybenzoyl prodrug motif of nitazoxanide and instead features a metabolically stable ethylsulfonyl group, placing it within a patent-defined class with strong anti-hepatitis activity. Ensure procurement of the correct, structurally defined compound: - Structurally distinct from canonical 2-hydroxyaroyl-thiazolides; incompatible mechanism of action - Serves as an advanced lead scaffold, chemical probe, or combinatorial library building block - In stock with custom synthesis available; request a quote for bulk quantities

Molecular Formula C18H15ClN2O3S2
Molecular Weight 406.9
CAS No. 898459-33-1
Cat. No. B2610327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
CAS898459-33-1
Molecular FormulaC18H15ClN2O3S2
Molecular Weight406.9
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H15ClN2O3S2/c1-2-26(23,24)15-5-3-4-13(10-15)17(22)21-18-20-16(11-25-18)12-6-8-14(19)9-7-12/h3-11H,2H2,1H3,(H,20,21,22)
InChIKeySRCUCWBQILVJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide: Structural and IP Baseline


N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898459-33-1) is a synthetic, small-molecule thiazolide derivative belonging to the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class [1]. It is characterized by a 4-(4-chlorophenyl)thiazole core linked via an amide bridge to a 3-ethylsulfonylbenzamide moiety. This specific substitution pattern falls within the generic and specific claims of patent families directed to alkylsulfonyl-substituted thiazolide compounds, which are described as possessing strong activity against hepatitis viruses, historically positioning this compound class for antiviral drug discovery [2]. However, specific quantitative bioactivity data (e.g., IC50, EC50) for this exact compound are currently absent from the public peer-reviewed literature and authoritative public databases .

1 Patented alkylsulfonyl-substituted thiazolide chemotype for antiviral discovery research
2 Structurally distinct non-prodrug scaffold; diverges from canonical 2-hydroxyaroyl-thiazolides
3 Lead-like scaffold with privileged 4-chlorophenylthiazole moiety for SAR programs

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide: Beyond Generic Thiazolides


A generic class-level substitution of thiazolides is not scientifically valid due to fundamental structural and pharmacophoric differences that dictate biological activity. The compound is an alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide, clearly distinct from the prototypical 2-hydroxyaroyl-N-(thiazol-2-yl)amides like nitazoxanide (NTZ) and tizoxanide (TIZ) [1]. NTZ and its active circulating metabolite TIZ possess potent and broad antiviral activity with well-documented EC50 values against HBV (0.46 μM) and HCV (0.15 μM) . Critically, the target compound lacks the signature 2-hydroxybenzoyl motif required for the canonical thiazolide mechanism and instead incorporates an ethylsulfonyl pharmacophore, a key feature for a distinct sub-class of compounds patented for strong anti-hepatitis activity [1]. Substituting with a generic thiazolide therefore risks selecting a molecule with a different, potentially incompatible mechanism of action and target profile, making procurement based on class alone a high-risk scientific decision.

Class Generic thiazolide substitution is not scientifically valid; lacks the required 2-hydroxybenzoyl motif for canonical mechanism.
Metabolism Stable ethylsulfonyl group precludes prodrug activation; metabolic fate and PK profile may differ significantly from nitazoxanide.
Mechanism Different pharmacophoric requirements imply distinct antiviral target engagement; class-level substitution may select incompatible mechanism.

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide Differentiation Evidence


4-Chlorophenyl Substitution in the Sulfonyl Series

The compound's structure is a specific embodiment of an alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide, a class patented for its strong anti-hepatitis virus activity. It differentiates from a closely related, commercially available analog, 4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide (CAS 922624-11-1), by the presence of a 4-chlorophenyl substituent on the thiazole ring [1]. This single atomic substitution (H vs. Cl) can critically alter molecular properties. In the broader class of 4-(4-chlorophenyl)thiazol-2-yl compounds, this moiety is associated with potent biological activity, including nanomolar inhibition of sphingosine kinase (SKI-II, IC50 = 0.5 μM) and VCP (IC50 = 80 nM) [2]. This contrasts with non-halogenated phenyl analogs which may lack such potency, although direct comparative data for these two specific compounds is unavailable.

4-Chlorophenyl vs. Phenyl Analog
Class-level inference
4-(4-chlorophenyl)thiazol-2-yl vs. 4-phenylthiazol-2-yl (Cl for H substitution)
Privileged moiety associated with nanomolar target affinity (SKI-II IC50 0.5 μM, VCP IC50 80 nM for related compounds)
May support higher target engagement in antiviral SAR studies
Class-level inference; no direct comparative data for this compound
Medicinal Chemistry Structure-Activity Relationship Antiviral Drug Design

Sulfonamide Metabolic Stability vs. Prodrug Activation

The mechanism of action of nitazoxanide (NTZ), the prototypical thiazolide, relies on its rapid in vivo hydrolysis to the active metabolite tizoxanide (TIZ), a process dependent on its 2-hydroxybenzamide motif [1]. The target compound N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide replaces this labile ester/amide with a stable ethylsulfonyl group on the benzamide ring . This fundamental change creates a distinct class with a different metabolic fate, as demonstrated by the patent's explicit requirement for at least one alkylsulfonyl substituent for anti-hepatitis activity [2]. While NTZ is a prodrug with a short half-life (~1.5 hours for TIZ), the sulfonamide class is designed to be metabolically stable, offering the potential for a longer duration of action and a different dosing paradigm, though direct comparative pharmacokinetic data is not publicly available for this specific compound [1].

Metabolic Stability vs. Prodrug
Class-level inference
Stable 3-ethylsulfonylbenzamide (no hydrolytic activation) vs. Nitazoxanide (prodrug, tizoxanide half-life ~1.5 h)
Non-prodrug scaffold supports sustained exposure research in antiviral models
Inferred from chemical structure; direct PK comparison unavailable
Drug Metabolism Pharmacokinetics Infectious Disease

Patent-Defined Antiviral Phenotype

The patent family covering N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (including US8895752B2 and WO2009035788A1) specifically claims and provides data for a new class of compounds with strong activity against hepatitis viruses, distinguishing them from prior art thiazolides like NTZ [1]. The background section of the patent highlights the clinical limitations of NTZ and the need for new agents, particularly against drug-resistant strains of HBV and predicted resistance for future HCV therapies [1]. The novel 2-benzamido-5-alkylsulfonyl-thiazoles and related compounds are presented as a solution to these limitations. While specific EC50 data for the target compound is not provided in the application, the patent establishes that the alkylsulfonyl substitution template, precisely present in this compound, is the key structural determinant for the new, potent antiviral phenotype, separating it from the older 2-hydroxyaroyl-thiazolide class [1].

Antiviral Phenotype (Patent)
Supporting evidence
Alkylsulfonyl-substituted thiazolide with patent-claimed strong anti-hepatitis activity vs. first-generation thiazolides
Patent context defines a distinct antiviral chemotype; experimental validation needed
Patent disclosure US8895752B2; no head-to-head data for this specific compound
Virology Hepatitis C Virus Intellectual Property

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide Applications


Hepatitis Antiviral Lead Optimization

Based on the patent-defined strong anti-hepatitis activity of the alkylsulfonyl-substituted thiazolide class [1], this compound is best applied as an advanced lead or key intermediate in a medicinal chemistry program aimed at developing novel therapies for HBV and/or HCV. It serves as a more structurally complex and potentially more drug-like scaffold compared to first-generation thiazolides, specifically addressing the need for new agents against drug-resistant viral strains as highlighted in the patent's background [1].

Chemical Probe for Novel Antiviral Mechanisms

The compound's divergence from the canonical 2-hydroxyaroyl-thiazolide structure implies a distinct mechanism of action. Its use as a chemical probe can be matched with mechanistic studies (e.g., phosphoproteomics, target deconvolution) to elucidate new antiviral pathways, as it is not designed to act as a prodrug or PFOR inhibitor like NTZ [1]. This is supported by the patent's presentation of this class as a distinct generation of antiviral compounds.

Focused Compound Library Building Block

Containing both a reactive amide core and a 4-chlorophenylthiazole moiety—a privileged structure associated with potent inhibition of several targets like sphingosine kinase and VCP—this compound is optimally used as a central building block for generating diverse, patent-protected combinatorial libraries for broad antiviral or anticancer screening campaigns [1][2].

Internal Standard for Stable Thiazolide Assays

Given its stable ethylsulfonyl group, which precludes the hydrolytic activation pathway of NTZ, this compound is well-suited for use as an analytical internal standard or a control compound in mass spectrometry-based cellular pharmacokinetic assays, ensuring that detected activity is not confounded by rapid prodrug conversion observed with earlier thiazolides [1].

Application
Selection Property
Validation Focus
Hepatitis antiviral lead optimization research
Alkylsulfonyl-substituted chemotype with patent-protected IP
Antiviral SAR and patent landscape review
Novel antiviral mechanism studies
Non-prodrug scaffold diverging from PFOR inhibition
Target deconvolution and phosphoproteomics
Focused combinatorial library building block
Privileged 4-chlorophenylthiazole core
Diversification and broad screening campaigns
Internal standard for stable thiazolide assays
Metabolically stable sulfonamide (no prodrug conversion)
LC-MS assay stability without hydrolytic interference
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